Thiol-PEG3-phosphonic acid

Übersicht

Beschreibung

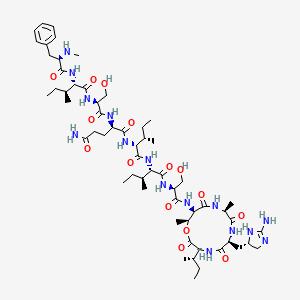

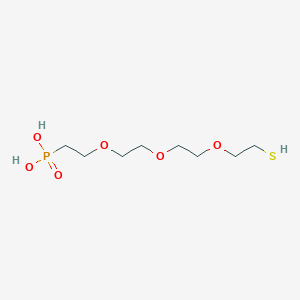

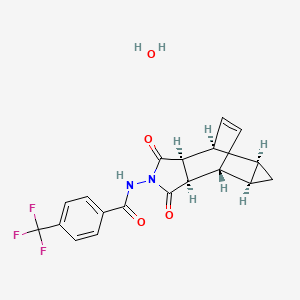

Thiol-PEG3-phosphonic acid is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . It contains a PO3H2 group and a -SH group linked through a linear PEG chain .

Synthesis Analysis

Thiol-PEG3-phosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Thiol-PEG3-phosphonic acid is 274.27 and its formula is C8H19O6PS . The structure contains a PO3H2 group and a -SH group linked through a linear PEG chain .Chemical Reactions Analysis

Thiol-PEG3-phosphonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

The molecular weight of Thiol-PEG3-phosphonic acid is 274.27 and its formula is C8H19O6PS . Further physical and chemical properties such as appearance, odor, boiling point, melting point, flash point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

1. Nanoparticle Stabilization and Functionalization

Thiol-PEG3-phosphonic acid plays a significant role in the stabilization and functionalization of nanoparticles. It has been used in the synthesis of well-defined phosphonic acid-terminated poly(ethylene glycol) (PEG) for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids (Kurowska et al., 2022). Additionally, its application in the synthesis of double hydrophilic block copolymers has been shown to influence the controlled crystallization of minerals, contributing to the development of materials with unique properties (Sedlák & Cölfen, 2001).

2. Surface Coating and Stability

Thiol-PEG3-phosphonic acid is instrumental in the development of surface coatings for various materials. It has been used to enhance the stability of self-assembled monolayers on titanium and gold, demonstrating its utility in improving the durability of coated surfaces (Mani et al., 2008). Additionally, its use in the versatile coating of metal oxide nanoparticles has been studied, emphasizing its importance in materials and biological science applications (Berret & Graillot, 2022).

3. Nanocomposite Development

The development of nanocomposite materials is another area where thiol-PEG3-phosphonic acid has shown promise. Its incorporation into the synthesis of semiconductor nanostructures with ligand-functionalized conjugated polymers has led to the creation of 'superhighways' featuring alternating lanes of conjugated polymer and semiconductor materials (Pentzer et al., 2012).

4. Biomedical Applications

In the biomedical field, thiol-PEG3-phosphonic acid has been used for various applications. Its use in the synthesis of phosphonic acids has been explored for bioactive properties, drug design, and medical imaging, among others (Sevrain et al., 2017). Moreover, the development of polymer-bound monoprotic phosphoric acid ligands for the sorption of ions from phosphoric acid solutions demonstrates its potential in environmental and biomedical applications (Zhu & Alexandratos, 2015).

5. Nanoparticle Synthesis and Functionalization

The synthesis of phosphonate mesoporous hybrid thin films illustrates the application of thiol-PEG3-phosphonic acid in creating materials with improved adsorption properties and stability (Bordoni et al., 2020). Additionally, its use in the delayed hepatic uptake of poly(ethylene glycol) coated iron oxide nanoparticles highlights its significance in enhancing the pharmacokinetics of imaging agents (Ramniceanu et al., 2016).

6. Surface Modification and Analysis

The functionalization of PEGylated Fe3O4 magnetic nanoparticles for biomedical applications demonstrates the versatility of thiol-PEG3-phosphonic acid in enhancing the functionality of nanoparticles (Tudisco et al., 2013).

7. Environmental and Analytical Applications

In environmental science, the selective recovery of Pd from acidic leachates using thiol-PEG3-phosphonic acid grafted TiO2 shows the compound's potential in waste treatment and resource recovery (Gys et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKOBPQABCOCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

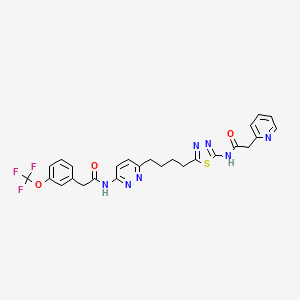

C(COCCP(=O)(O)O)OCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiol-PEG3-phosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

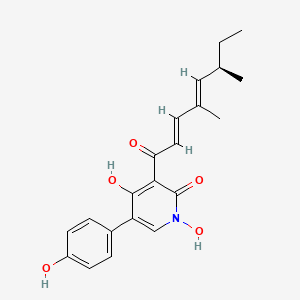

![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)

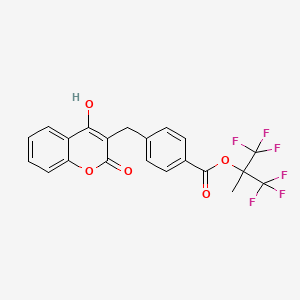

![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)

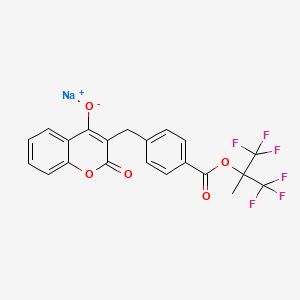

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)